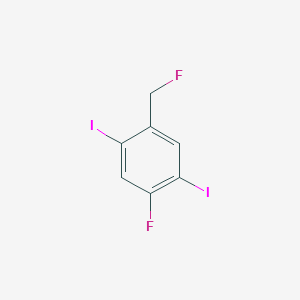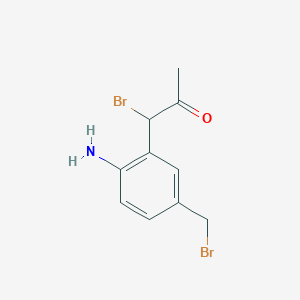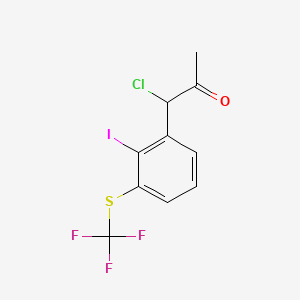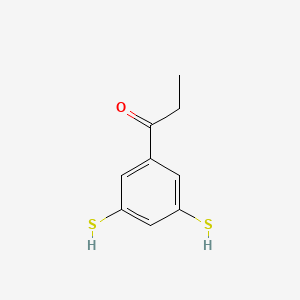![molecular formula C14H13Cl4N B14061999 [2-Chloro-6-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14061999.png)
[2-Chloro-6-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Chloro-6-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a dimethylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-6-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine typically involves multiple steps, starting with the chlorination of cyclohexadiene derivatives The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the selective chlorination of the desired positions on the cyclohexadiene ring
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, followed by purification steps to isolate the desired product. The use of advanced separation techniques, such as chromatography, ensures the high purity of the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
[2-Chloro-6-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different chemical properties.
Reduction: Reduction reactions can remove chlorine atoms or alter the cyclohexadiene ring structure.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while substitution reactions can produce a variety of amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-Chloro-6-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the effects of chlorinated aromatic compounds on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of toxicity and bioactivity.
Medicine
In medicine, derivatives of this compound may be investigated for their potential therapeutic properties. The presence of multiple chlorine atoms and the dimethylamine group can influence the compound’s pharmacokinetics and pharmacodynamics.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, including agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of [2-Chloro-6-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The presence of chlorine atoms can enhance the compound’s reactivity and influence its interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A related compound with similar chlorination patterns but different functional groups.
Chlorinated cyclohexadienes: Compounds with similar ring structures but varying degrees of chlorination and different substituents.
Uniqueness
The uniqueness of [2-Chloro-6-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine lies in its specific combination of chlorine atoms and the dimethylamine group. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C14H13Cl4N |
|---|---|
Molekulargewicht |
337.1 g/mol |
IUPAC-Name |
2-chloro-N,N-dimethyl-6-(2,4,5-trichlorocyclohexa-2,4-dien-1-yl)aniline |
InChI |
InChI=1S/C14H13Cl4N/c1-19(2)14-8(4-3-5-10(14)15)9-6-12(17)13(18)7-11(9)16/h3-5,7,9H,6H2,1-2H3 |
InChI-Schlüssel |
DOHVHOGHBDRYIW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=CC=C1Cl)C2CC(=C(C=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


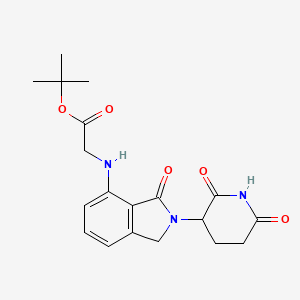
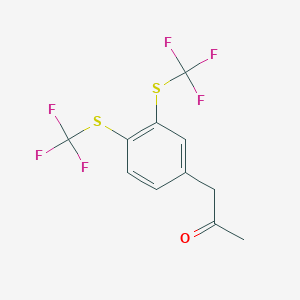
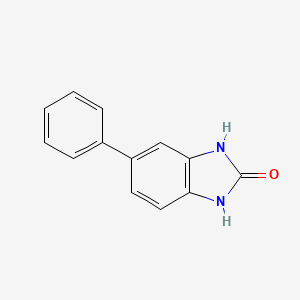
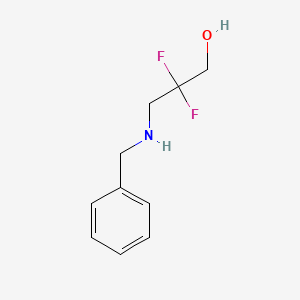

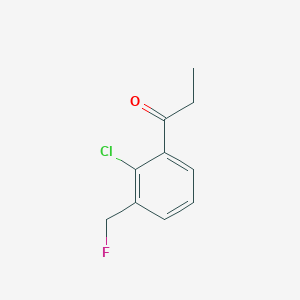
![2-[4-(Benzylamino)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14061961.png)

![1-[2-Hydroxy-2-[4-[5-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazol-3-yl]phenyl]ethyl]piperidine-3-carboxylic acid](/img/structure/B14061971.png)
